molecular formula C9H13ClN6O B14334440 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- CAS No. 98627-73-7

6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro-

Cat. No.: B14334440
CAS No.: 98627-73-7
M. Wt: 256.69 g/mol
InChI Key: QKYIRRJQBMABBP-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6H-Purin-6-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino-substituted purines .

Scientific Research Applications

6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- involves its interaction with DNA. The compound can intercalate into DNA strands, disrupting the normal function of DNA polymerases and other enzymes involved in DNA replication and repair. This leads to the inhibition of cell division and can induce apoptosis in rapidly dividing cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloroethylamino group enhances its ability to interact with DNA, making it particularly effective in disrupting DNA processes compared to other purine derivatives .

Properties

CAS No.

98627-73-7

Molecular Formula

C9H13ClN6O

Molecular Weight

256.69 g/mol

IUPAC Name

2-amino-7-[2-(2-chloroethylamino)ethyl]-1H-purin-6-one

InChI

InChI=1S/C9H13ClN6O/c10-1-2-12-3-4-16-5-13-7-6(16)8(17)15-9(11)14-7/h5,12H,1-4H2,(H3,11,14,15,17)

InChI Key

QKYIRRJQBMABBP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCNCCCl)C(=O)NC(=N2)N

Origin of Product

United States

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